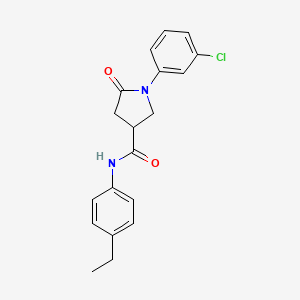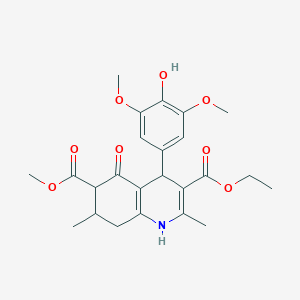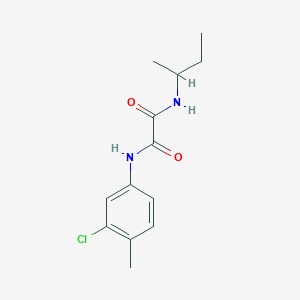
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-9722, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The compound has been the subject of scientific research due to its potential use in the treatment of type 2 diabetes.
作用机制
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a competitive inhibitor of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting blood glucose levels and HbA1c levels, which are markers of long-term blood glucose control. Additionally, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve lipid metabolism and reduce inflammation in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for DPP-4. This allows for precise manipulation of the incretin system and the study of its effects on glucose metabolism. However, one limitation of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for the study of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential use in the treatment of type 2 diabetes. One direction is the study of its long-term effects on glucose metabolism and its potential for preventing complications of diabetes such as cardiovascular disease. Another direction is the study of its effects on other metabolic pathways and its potential for treating other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may lead to the discovery of new drugs for the treatment of type 2 diabetes.
科学研究应用
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in the treatment of type 2 diabetes. DPP-4 inhibitors like 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. Several preclinical studies have shown that 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is effective in improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-13-6-8-16(9-7-13)21-19(24)14-10-18(23)22(12-14)17-5-3-4-15(20)11-17/h3-9,11,14H,2,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKICUAYHSSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4103817.png)
![9-(2-methoxyphenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4103824.png)
![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)

![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)

![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103906.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)